Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate” is a complex organic compound. It contains a hexahydrofuro[2,3-c]pyridine core, which is a type of fused ring system . The “2-(Bromomethyl)” indicates the presence of a bromomethyl group attached to this core, and “Cis-Benzyl” suggests a benzyl group in the cis configuration. The “6(2H)-Carboxylate” part implies a carboxylate functional group at the 6-position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The hexahydrofuro[2,3-c]pyridine core would consist of a fused five-membered and six-membered ring, with one of the rings being a pyridine (a six-membered ring with one nitrogen atom) and the other being a furan (a five-membered ring with one oxygen atom) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromomethyl group could be involved in nucleophilic substitution reactions . The carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Innovative Syntheses of Tetrahydroisoquinolinones : Research led by Kandinska et al. (2006) explored the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, leading to the synthesis of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This work is significant for the development of new compounds incorporating pharmacological interest fragments, offering a pathway for creating novel molecules with potential therapeutic applications (Kandinska, Kozekov, & Palamareva, 2006).
Annulation Methods for Tetrahydropyridines : Zhu et al. (2003) reported a phosphine-catalyzed annulation process for synthesizing highly functionalized tetrahydropyridines. This method showcases the ability to efficiently create complex molecular architectures, which could be pivotal in the synthesis of new pharmaceuticals and materials (Zhu, Lan, & Kwon, 2003).
Molecular Engineering and Design
Creation of Molecular Complexes : The study by Bhogala and Nangia (2003) on the cocrystallization of cis,cis-1,3,5-Cyclohexanetricarboxylic acid with various bipyridine bases illustrates the potential of molecular engineering in designing new materials. Such research provides insights into the intermolecular interactions that can be harnessed for the development of advanced materials with desired properties (Bhogala & Nangia, 2003).
Bicyclic β-Lactams Synthesis : Research by Leemans et al. (2010) on transforming cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into methyl cis-3-aminotetrahydrofuran-2-carboxylates via bicyclic β-lactams highlights a novel approach to synthesizing complex molecules. This methodology could have applications in the synthesis of biologically active compounds (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl (3aS,7aR)-2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2/t13-,14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYESLKOIIXXBHE-LWEDLAQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]2[C@@H]1CC(O2)CBr)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.